カンデサルタンシレキセチル
概要
説明
カンデサルタンシレキセチルは、アンジオテンシンII受容体拮抗薬であるカンデサルタンのプロドラッグです。主に高血圧症と心不全の治療に使用されます。経口投与後、カンデサルタンシレキセチルは消化管内で急速に活性型であるカンデサルタンに変換されます。 この化合物は、血管を収縮させるホルモンであるアンジオテンシンIIの作用を阻害することで作用し、血圧を下げ、血流を改善します .
2. 製法
合成経路と反応条件: カンデサルタンシレキセチルの合成には、いくつかの重要な段階が含まれます。
アルキル化反応: 2-エトキシベンゾイミダゾール-7-アルキルホルミエートは、4-ブロモメチル-2'-シアノビフェニルと反応します。
加水分解: エステル基が加水分解されます。
1-ハロゲン化エチルシクロヘキシルカーボネートとの反応: この段階で、中間体が生成されます。
テトラゾール反応: 中間体はテトラゾール反応を起こし、カンデサルタンシレキセチルを生成します.
工業的生産方法: カンデサルタンシレキセチルの工業的生産は、通常、アルキル化、加水分解、エステル化を組み合わせたワンポット法で行われます。この方法は、合成段階が少なく、プロセスが簡素化されているため、効率的です。 使用される原料はコスト効率が高く、入手しやすいので、生産プロセスは経済的に実行可能です .
反応の種類:
加水分解: カンデサルタンシレキセチルは、腸壁で迅速かつ完全にエステル加水分解され、活性薬物であるカンデサルタンを生成します.
酸化と還元: カンデサルタンシレキセチルの特定の酸化反応と還元反応は、十分に文書化されていませんが、この化合物は通常の生理的条件下で安定であることが知られています。
一般的な試薬と条件:
加水分解: この反応は、胃腸エステラーゼの存在下で起こります。
テトラゾール形成: この反応は、通常、制御された条件下でアジド試薬を使用します.
主な生成物:
4. 科学研究の用途
カンデサルタンシレキセチルは、科学研究において幅広い用途があります。
化学: アンジオテンシンII受容体拮抗薬とその合成の研究に使用されます。
生物学: カンデサルタンシレキセチルの研究は、レニン-アンジオテンシン-アルドステロン系とその血圧調節における役割を理解するのに役立ちます。
科学的研究の応用
Candesartan cilexetil has a wide range of applications in scientific research:
Chemistry: It is used in the study of angiotensin II receptor blockers and their synthesis.
Biology: Research on candesartan cilexetil helps in understanding the renin-angiotensin-aldosterone system and its role in blood pressure regulation.
Medicine: It is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy
作用機序
カンデサルタンシレキセチルは、アンジオテンシンIIタイプ1受容体(AT1)を阻害することで作用します。アンジオテンシンIIは、血管を収縮させ、ナトリウムと水の保持を促進するアルドステロンの放出を刺激することにより、血圧を上昇させる強力な血管収縮剤です。 AT1受容体を阻害することで、カンデサルタンはこれらの作用を阻害し、血管拡張、血圧低下、心臓への負担軽減をもたらします .
類似の化合物:
- ロサルタン
- バルサルタン
- イルベサルタン
- テルミサルタン
比較: カンデサルタンシレキセチルは、アンジオテンシンII受容体拮抗薬の中で、その高い効力、長い作用時間、優れた忍容性プロファイルによりユニークです。 臨床試験では、カンデサルタンシレキセチルは、ロサルタンよりも優れた降圧効果を示し、テルミサルタンやバルサルタンと同等またはそれ以上の効果があります . さらに、カンデサルタンシレキセチルは、他の類似の化合物と比較して、半減期が長く、効果が持続します .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Candesartan cilexetil interacts with the renin-angiotensin-aldosterone system (RAAS), competing with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II .
Cellular Effects
Candesartan cilexetil has a significant impact on various types of cells and cellular processes. It lowers blood pressure by antagonizing the RAAS, preventing the blood pressure increasing effects of angiotensin II . It also has unique anti-oxidative and anti-inflammatory effects, offering superior renoprotection of chronic renal inflammation .
Molecular Mechanism
Candesartan cilexetil exerts its effects at the molecular level through several mechanisms. It selectively blocks the binding of angiotensin II to AT1 in many tissues, including vascular smooth muscle and the adrenal glands . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .
Temporal Effects in Laboratory Settings
Candesartan cilexetil has shown potent and long-lasting antihypertensive effects in clinical trials and in several animal models of hypertension . A single oral dose of candesartan cilexetil at 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg, and the antihypertensive effect of candesartan cilexetil lasted the longest, continuing for more than 1 week .
Dosage Effects in Animal Models
In animal models, the effects of candesartan cilexetil vary with different dosages. For instance, in spontaneously hypertensive rats, a single oral dose of candesartan cilexetil at 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg .
Metabolic Pathways
Candesartan cilexetil is metabolized completely by esterases in the intestinal wall during absorption to the active candesartan moiety . It is mainly excreted unchanged in urine and feces, undergoing minor hepatic metabolism by O-deethylation to an inactive metabolite .
Transport and Distribution
After oral administration, candesartan cilexetil is absorbed through the gastrointestinal wall and is rapidly and completely metabolized to the active moiety candesartan . The drug is highly bound to plasma proteins (>99%) and it has a relatively low volume of distribution (0.13 L/kg) after intravenous administration .
Subcellular Localization
The subcellular localization of candesartan cilexetil is primarily within the gastrointestinal tract where it is absorbed and converted to its active form, candesartan . It then exerts its effects by binding to the AT1 receptors in various tissues, including vascular smooth muscle and the adrenal glands .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of candesartan cilexetil involves several key steps:
Alkylation Reaction: 2-ethoxy benzimidazole-7-alkyl formate reacts with 4-bromomethyl-2’-cyanobiphenyl.
Hydrolysis: The ester groups are hydrolyzed.
Reaction with 1-halogenated ethyl cyclohexyl carbonate: This step produces an intermediate compound.
Tetrazole Reaction: The intermediate undergoes a tetrazole reaction to form candesartan cilexetil.
Industrial Production Methods: The industrial production of candesartan cilexetil typically involves a one-pot method that combines alkylation, hydrolysis, and ester formation. This method is efficient, with fewer synthesis steps and a simpler process. The raw materials used are cost-effective and readily available, making the production process economically viable .
Types of Reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions of candesartan cilexetil are not extensively documented, it is known that the compound is stable under normal physiological conditions.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of gastrointestinal esterases.
Tetrazole Formation: This reaction typically involves the use of azide reagents under controlled conditions.
Major Products:
類似化合物との比較
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
Comparison: Candesartan cilexetil is unique among angiotensin II receptor blockers due to its high potency, long duration of action, and excellent tolerability profile. Clinical studies have shown that candesartan cilexetil provides better antihypertensive efficacy than losartan and is at least as effective as telmisartan and valsartan . Additionally, candesartan cilexetil has a longer half-life and a more prolonged effect compared to other similar compounds .
特性
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSNRCGJFBJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020239 | |
Record name | Candesartan cilexetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Candesartan selectively blocks the binding of angiotensin II to AT1 in many tissues including vascular smooth muscle and the adrenal glands. This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II and results in an overall decrease in blood pressure. Candesartan is greater than 10,000 times more selective for AT1 than AT2. Inhibition of aldosterone secretion may increase sodium and water excretion while decreasing potassium excretion. | |
Record name | Candesartan cilexetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
145040-37-5 | |
Record name | Candesartan cilexetil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145040-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Candesartan cilexetil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Candesartan cilexetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Candesartan cilexetil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Candesartan cilexetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1- {[2â??â?? (1H- tetrazol- 5-yl)biphenyl-4- yl]methyl}-1H- benzimidazole- 7- carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85M2X0D68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Candesartan Cilexetil?
A1: Candesartan Cilexetil is a prodrug that is rapidly and completely metabolized to Candesartan in the gastrointestinal tract. Candesartan acts as a potent, long-acting, and selective antagonist of the Angiotensin II type 1 (AT1) receptor. [, , ]
Q2: How does Candesartan interact with the AT1 receptor?
A2: Candesartan demonstrates high binding affinity for the AT1 receptor and slow dissociation, leading to a sustained blockade of Angiotensin II's effects. [, , , ] In vitro studies show it acts as an insurmountable antagonist, decreasing the maximal responses to Angiotensin II even at high concentrations. []
Q3: What are the downstream consequences of AT1 receptor blockade by Candesartan?
A3: Blocking the AT1 receptor disrupts the Renin-Angiotensin System, resulting in:
- Reduced vasoconstriction: This leads to a decrease in systemic vascular resistance and lower blood pressure. [, , , ]
- Decreased aldosterone synthesis and release: This contributes to the blood pressure-lowering effect. [, ]
- Potential stimulation of AT2 receptor-mediated actions: As Candesartan specifically targets the AT1 receptor, Angiotensin II may exert effects through the unopposed AT2 receptor. These actions, such as growth inhibition and vasodilation, may contribute to the overall therapeutic benefit. []
Q4: What is the molecular formula and weight of Candesartan Cilexetil?
A4: Candesartan Cilexetil has the molecular formula C33H34N6O6 and a molecular weight of 610.67 g/mol. []
Q5: Is there spectroscopic data available for Candesartan Cilexetil?
A5: While the provided research papers primarily focus on the pharmacological aspects of Candesartan Cilexetil, spectroscopic data can be found in drug information resources and databases like PubChem and DrugBank.
Q6: What is the stability profile of Candesartan Cilexetil?
A6: Candesartan Cilexetil is known to be susceptible to hydrolysis, particularly in biological samples like plasma. This hydrolysis leads to the removal of the cilexetil moiety, producing the active Candesartan. []
Q7: What formulation strategies have been investigated to improve the bioavailability of Candesartan Cilexetil?
A7: Research explored various formulation approaches to enhance Candesartan Cilexetil's bioavailability, including:
- Nanoemulsions: These formulations demonstrated improved solubility, increased adhesion to the intestinal wall, and enhanced intestinal absorption, leading to a 3 to 10-fold increase in bioavailability compared to mixed suspensions in rats. []
- Solid dispersions with polyethylene glycol (PEG): Studies demonstrated changes in the drug's physicochemical properties, suggesting improved dissolution and bioavailability. []
- Transfersomes: These novel vesicular carriers showed promising results for enhancing transdermal delivery of Candesartan Cilexetil. []
Q8: What is the rationale for developing liquid formulations of Candesartan Cilexetil?
A8: Liquid formulations, particularly suspensions, are essential for pediatric patients who may have difficulty swallowing tablets. Research demonstrated that the bioavailability of a Candesartan Cilexetil suspension is comparable to that of commercially available tablets. []
Q9: How is Candesartan Cilexetil absorbed and metabolized in the body?
A9: Candesartan Cilexetil is rapidly absorbed following oral administration and undergoes complete hydrolysis to Candesartan during absorption from the gastrointestinal tract. This conversion is primarily mediated by esterases. [, , ]
Q10: Does age affect the pharmacokinetics of Candesartan?
A10: Studies in healthy volunteers showed that both Cmax and AUC of Candesartan were increased in elderly subjects compared to younger subjects after single and repeated doses. This suggests higher exposure in the elderly, but no accumulation was observed with repeated dosing. The half-life of Candesartan was slightly longer in the elderly. []
Q11: What is the duration of action of Candesartan?
A11: Candesartan has a long duration of action, typically around 24 hours, due to its tight binding to and slow dissociation from the AT1 receptor. [, , , , ] This allows for once-daily dosing.
Q12: Does Candesartan Cilexetil affect the levels of renin, angiotensin, and aldosterone?
A12: Yes, as expected with an AT1 receptor blocker, Candesartan Cilexetil leads to:
- Increased plasma renin activity [, , ]
- Increased plasma angiotensin II concentrations [, ]
- Decreased aldosterone levels [, , ]
Q13: Are there any known drug interactions with Candesartan Cilexetil?
A13: Studies investigated potential pharmacokinetic interactions with various drugs:
- No clinically significant interactions: Nifedipine, glibenclamide, digoxin, oral contraceptives []
- Minor interaction: Slight decrease in hydrochlorothiazide AUC, but within bioequivalence limits. []
- Slight increase in Candesartan bioavailability: Observed with hydrochlorothiazide co-administration, but not considered clinically relevant. []
- Slight decrease in warfarin trough concentration: No significant effect on prothrombin time. []
Q14: How does the pharmacodynamic profile of Candesartan Cilexetil compare to other AT1 receptor blockers like Losartan?
A14: Studies suggest that Candesartan Cilexetil, at a dose of 16 mg, may provide a greater antihypertensive effect compared to Losartan 50 mg, possibly due to differences in their pharmacokinetic and pharmacodynamic interactions. [, , ] Candesartan also appears to have a longer duration of action compared to Losartan. []
Q15: What are the primary clinical applications of Candesartan Cilexetil?
A15: Candesartan Cilexetil is primarily indicated for:
- Hypertension: Treatment of various grades of hypertension, either as monotherapy or in combination with other antihypertensive agents. [, , , , , , , ]
- Chronic heart failure: Management of CHF in patients with impaired left ventricular systolic function. [, ]
Q16: What is the evidence supporting the use of Candesartan Cilexetil in chronic heart failure?
A16: The CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) program provided evidence that Candesartan Cilexetil can reduce morbidity and mortality in CHF patients with reduced LVEF (≤40%). [] Benefits were observed both as an alternative to ACE inhibitors and as an add-on to existing therapy. [, ]
Q17: Does Candesartan Cilexetil offer any advantages over other antihypertensive agents?
A17: Candesartan Cilexetil offers several potential advantages:
- Once-daily dosing: Its long duration of action allows for convenient once-daily administration, potentially improving patient compliance. [, , , ]
- Good tolerability profile: Studies consistently report a favorable tolerability profile, with a low incidence of adverse events similar to placebo, and no evidence of dose-dependent adverse effects. [, , , , , , , ]
- Potential for renal protection: Evidence suggests Candesartan Cilexetil can reduce microalbuminuria in patients with hypertension and type II diabetes, indicating a potential benefit in delaying the progression of diabetic nephropathy. [, ]
- Low risk of cough: Unlike ACE inhibitors, Candesartan Cilexetil is not associated with a dry cough, a common side effect that can lead to treatment discontinuation. []
Q18: Has Candesartan Cilexetil been studied for its effects on exercise tolerance in heart failure patients?
A18: Yes, a study demonstrated that Candesartan Cilexetil treatment led to significant improvements in exercise tolerance, as measured by increased exercise time, in patients with CHF. []
Q19: Are there any biomarkers associated with Candesartan Cilexetil treatment?
A19: While the research provided doesn't directly address specific biomarkers for treatment efficacy, it does highlight that Candesartan Cilexetil treatment impacts:
- Plasma renin activity: Increases with treatment [, , ]
- Plasma Angiotensin II levels: Increases with treatment [, ]
- Plasma aldosterone levels: Decreases with treatment [, , ]
- Urinary podocyte count: Decreases in patients with IgA nephropathy, suggesting a potential marker for disease activity and treatment response. []
Q20: What are potential future research directions for Candesartan Cilexetil?
A20: Future research on Candesartan Cilexetil could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。